![molecular formula C24H24N2O6 B270966 N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270966.png)
N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have a wide range of effects on the central nervous system (CNS).
Wirkmechanismus
N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as an agonist for nAChRs, which are a type of ionotropic receptor found in the CNS. When this compound binds to these receptors, it causes an influx of calcium ions into the cell, which leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This process has been shown to have a wide range of effects on the CNS, including improving cognitive function, reducing inflammation, and regulating neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on the CNS. These effects include improving cognitive function, reducing inflammation, and regulating neurotransmitter release. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide for lab experiments is its specificity for nAChRs, which allows researchers to study the effects of nicotinic agonists on the CNS without the confounding effects of other neurotransmitter systems. However, one of the limitations of this compound is its relatively short half-life, which may make it difficult to study its long-term effects on the CNS.
Zukünftige Richtungen
There are many potential future directions for research on N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of research is the development of more potent and selective nAChR agonists, which may have improved therapeutic potential. Another area of research is the study of the long-term effects of this compound on the CNS, particularly in the context of neurodegenerative diseases. Finally, this compound may be studied for its potential use in combination with other drugs to treat a wide range of CNS disorders.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound acts as an agonist for nAChRs, which has a wide range of effects on the CNS, including improving cognitive function, reducing inflammation, and regulating neurotransmitter release. While there are some limitations to the use of this compound in lab experiments, there are many potential future directions for research on this compound.
Synthesemethoden
N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,5-dimethoxybenzoyl chloride with 3-aminophenyl-N,N-diisopropylcarbamate to produce 3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl-2,2-dimethylpropanoate. This intermediate is then reacted with sodium hydroxide to produce this compound, which is the final product.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have a wide range of effects on the CNS, including improving cognitive function, reducing inflammation, and regulating neurotransmitter release. This compound has also been studied for its potential use in treating addiction and withdrawal symptoms.
Eigenschaften
Molekularformel |
C24H24N2O6 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N-[3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C24H24N2O6/c1-30-15-6-7-18(31-2)17(11-15)26-22(27)12-4-3-5-14(8-12)25-23(28)20-13-9-16-19(10-13)32-24(29)21(16)20/h3-8,11,13,16,19-21H,9-10H2,1-2H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
HXOZSKZMRXEFMR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





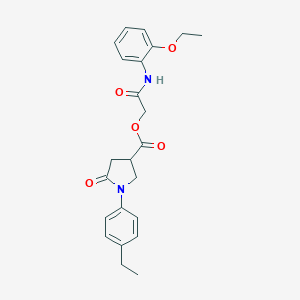

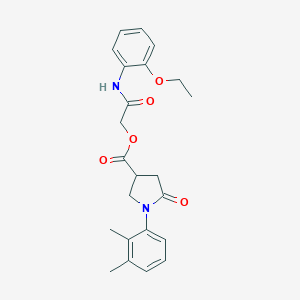
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
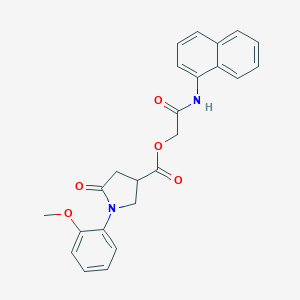
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
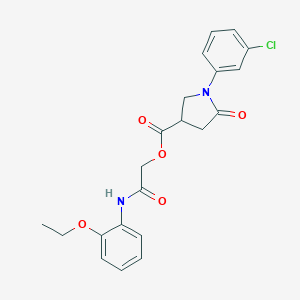
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)
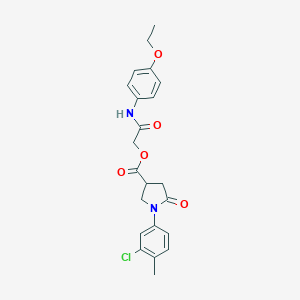
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)